molecular formula C20H17Br B15344424 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl CAS No. 56181-61-4

4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl

Cat. No.: B15344424
CAS No.: 56181-61-4
M. Wt: 337.3 g/mol
InChI Key: DGJADIBNFSHTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromo-substituted phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl followed by the introduction of a phenylethyl group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the biphenyl structure under controlled conditions. The phenylethyl group can then be added through a Friedel-Crafts alkylation reaction using phenylethyl bromide as the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenylethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include de-brominated biphenyl or hydrogenated phenylethyl derivatives.

Scientific Research Applications

4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenylethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-phenylethane
  • 1-Bromo-4-(1-bromo-2-phenylethyl)benzene
  • 2-Bromo-1-phenylethane

Uniqueness

4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the bromo-substituted phenylethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

56181-61-4

Molecular Formula

C20H17Br

Molecular Weight

337.3 g/mol

IUPAC Name

1-(1-bromo-2-phenylethyl)-4-phenylbenzene

InChI

InChI=1S/C20H17Br/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2

InChI Key

DGJADIBNFSHTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.